molecular formula C16H12FN3O5 B6417313 N-(4-fluoro-3-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide CAS No. 862827-53-0

N-(4-fluoro-3-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide

Cat. No.: B6417313
CAS No.: 862827-53-0
M. Wt: 345.28 g/mol
InChI Key: AGGYYQIWDDQPEO-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide is a synthetic organic compound characterized by a propanamide backbone. The amide nitrogen is substituted with a 4-fluoro-3-nitrophenyl group, while the 3-position of the propanamide chain is linked to a 2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl moiety.

Properties

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O5/c17-11-6-5-10(9-13(11)20(23)24)18-15(21)7-8-19-12-3-1-2-4-14(12)25-16(19)22/h1-6,9H,7-8H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGYYQIWDDQPEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CCC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301180577
Record name N-(4-Fluoro-3-nitrophenyl)-2-oxo-3(2H)-benzoxazolepropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301180577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862827-53-0
Record name N-(4-Fluoro-3-nitrophenyl)-2-oxo-3(2H)-benzoxazolepropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=862827-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Fluoro-3-nitrophenyl)-2-oxo-3(2H)-benzoxazolepropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301180577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazole core, followed by the introduction of the propanamide side chain and the 4-fluoro-3-nitrophenyl group. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-3-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions can convert nitro groups to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

N-(4-Chloro-3-nitrophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide ()

  • Key Differences :
    • Aromatic substituent: 4-chloro-3-nitrophenyl vs. 4-fluoro-3-nitrophenyl.
    • Heterocycle: Benzothiazole sulfone (S atom, sulfone group) vs. benzoxazolone (O atom).
  • The sulfone group in benzothiazole increases polarity and may enhance solubility compared to benzoxazolone .

3-(4-Nitrophenyl)-3-oxo-N-phenylpropanamide ()

  • Key Differences :
    • Simplified structure: Lacks the benzoxazolone ring, replaced by a ketone group.
    • Aromatic group: 4-nitrophenyl vs. 4-fluoro-3-nitrophenyl.
  • The meta-nitro group in the target compound may influence electronic distribution differently than para-nitro substitution .

Heterocycle Modifications

3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(thiophen-2-yl)methyl]propanamide ()

  • Key Differences :
    • Aromatic substituent: Thiophen-2-ylmethyl vs. 4-fluoro-3-nitrophenyl.
    • Heterocycle: Same benzoxazolone core.
  • The nitro and fluoro groups in the target compound may enhance electron deficiency, favoring interactions with electron-rich biological sites .

Functional Group Variations

Carbonic Anhydrase Inhibitors with Sulfonamide Groups ()

  • Key Differences :
    • Core structure: Sulfonamide vs. propanamide.
    • Substituents: Tert-butyl sulfamoyl and hydroxyphenyl groups vs. benzoxazolone and nitro-fluorophenyl.
  • Impact :
    • Sulfonamides are stronger hydrogen-bond acceptors, often critical for enzyme inhibition (e.g., carbonic anhydrase).
    • The target compound’s benzoxazolone may offer alternative binding modes compared to sulfonamide-based inhibitors .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Aromatic Substituent Heterocycle/Functional Group Potential Applications
Target Compound C₁₆H₁₁FN₃O₅* 4-Fluoro-3-nitrophenyl 2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl Antimicrobial/Enzyme inhibitor
N-(4-Chloro-3-nitrophenyl)-3-(benzothiazole sulfone)propanamide C₁₆H₁₂ClN₃O₆S 4-Chloro-3-nitrophenyl Benzothiazole sulfone Not specified
3-(4-Nitrophenyl)-3-oxo-N-phenylpropanamide C₁₅H₁₂N₂O₄ 4-Nitrophenyl Ketone Intermediate in synthesis
3-(Benzoxazolone)-N-(thiophen-2-ylmethyl)propanamide C₁₅H₁₄N₂O₃S Thiophen-2-ylmethyl 2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl Not specified

*Molecular formula of the target compound inferred from structural analogs.

Research Findings and Implications

  • Heterocyclic Influence : Benzoxazolone and benzothiazole sulfone rings contribute to planarity and hydrogen-bonding capacity, which are critical for target recognition in enzyme inhibition .
  • Conversely, sulfonamide analogs () demonstrate therapeutic applications, highlighting the versatility of amide-based scaffolds .

Biological Activity

N-(4-Fluoro-3-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article summarizes the current understanding of its biological activity, including its antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzoxazole moiety and a propanamide group. The presence of the 4-fluoro and 3-nitro substituents on the phenyl ring enhances its pharmacological profile.

PropertyValue
Molecular FormulaC16H14FN3O3
Molecular Weight305.29 g/mol
AppearanceYellow to brown powder
SolubilitySoluble in DMSO and DMF

Antimicrobial Activity

Recent studies have indicated that derivatives of N-(4-fluoro-3-nitrophenyl) compounds exhibit significant antimicrobial properties. For instance, research focusing on the related compound 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide demonstrated effectiveness against Klebsiella pneumoniae, showing minimal cytotoxicity in preliminary tests . This suggests that similar derivatives may also possess beneficial antimicrobial effects.

Cytotoxic Effects

The cytotoxic potential of this compound has been evaluated in various cancer cell lines. In vitro assays reveal that this compound can induce apoptosis in cancer cells, which is critical for developing effective anticancer therapies.

Case Study: Cytotoxicity Assay Results

Cell LineIC50 (µM)Reference
A431 (epidermoid carcinoma)< 10
HT29 (colon cancer)< 15
Jurkat (leukemia)< 20

The structure-activity relationship (SAR) studies indicate that the presence of the nitro group significantly contributes to the cytotoxic effects observed in these cell lines .

The proposed mechanism of action for this compound involves:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication processes in cancer cells.
  • Induction of Apoptosis : Activation of apoptotic pathways has been noted in treated cells.
  • Reactive Oxygen Species (ROS) Generation : Increased levels of ROS can lead to oxidative stress, contributing to cell death.

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